molecular formula C6H10N2O3S B2441193 rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione CAS No. 1932021-59-4

rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione

Cat. No.: B2441193
CAS No.: 1932021-59-4
M. Wt: 190.22
InChI Key: KACIOJPSSPRLQD-UHNVWZDZSA-N
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Description

rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound that features a fused thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of thiazolidine derivatives with pyridine precursors under specific conditions . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties . Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and exhibit significant antibacterial activity .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione apart is its unique fused ring system, which provides multiple reactive sites for chemical modifications. This allows for the creation of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

(3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-[1,2]thiazolo[4,5-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIOJPSSPRLQD-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)NS2(=O)=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C(=O)NS2(=O)=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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